An In-depth Technical Guide to 1-(2,3-Dimethoxyphenyl)propan-2-amine (2,3-DMA)
An In-depth Technical Guide to 1-(2,3-Dimethoxyphenyl)propan-2-amine (2,3-DMA)
A Note on Nomenclature: The compound requested, "1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride," does not correspond to a standard or well-documented chemical entity in scientific literature. This guide will focus on the closely related and scientifically characterized compound, 2,3-Dimethoxyamphetamine (2,3-DMA) , a positional isomer of dimethoxyamphetamine. It is plausible that the initial query refers to a derivative or a synonym of this compound. 2,3-DMA belongs to the phenethylamine and amphetamine chemical classes and serves as a valuable case study for structure-activity relationships within this family of psychoactive substances.
Introduction
2,3-Dimethoxyamphetamine (2,3-DMA) is a substituted phenethylamine that has been the subject of limited pharmacological investigation.[1][2] As one of the six positional isomers of dimethoxyamphetamine, its unique substitution pattern on the phenyl ring dictates its interaction with biological targets, distinguishing it from its more well-known relatives like 2,5-DMA.[3][4][5] First described in the scientific literature in the late 1960s, its synthesis and effects were later noted by Alexander Shulgin.[1][2] Unlike many other substituted amphetamines, 2,3-DMA has not been extensively studied in humans, and its characterization relies primarily on in vitro and preclinical animal models.[1][2] This guide provides a comprehensive overview of the current technical knowledge of 2,3-DMA, synthesizing available data on its chemical properties, pharmacology, and analytical characterization.
Chemical and Physical Properties
The fundamental physicochemical properties of 2,3-DMA are crucial for its handling, formulation, and understanding its behavior in biological systems. As an amine, it is typically prepared as a hydrochloride salt to enhance its stability and aqueous solubility.
| Property | Value |
| IUPAC Name | 1-(2,3-dimethoxyphenyl)propan-2-amine |
| Synonyms | 2,3-DMA, DMA-2 |
| CAS Number | 15402-81-0 |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molar Mass | 195.262 g/mol |
| Appearance | (As hydrochloride salt) White crystalline solid (predicted) |
| Solubility | (As hydrochloride salt) Soluble in water and polar organic solvents |
Pharmacology
The pharmacological profile of 2,3-DMA suggests a complex interaction with serotonergic systems, distinct from classic amphetamine-like stimulants.
Mechanism of Action and Pharmacodynamics
2,3-DMA's primary interactions have been characterized at serotonin receptors, though with notably weak affinity.[1][2]
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Serotonin Receptor Affinity: Initial studies using rat stomach fundus strips indicated a weak affinity for serotonin receptors, with an A₂ value of 2,880 nM.[1][2] Subsequent research confirmed its low affinity for specific serotonin receptor subtypes, with Ki values of 4,280 nM for the 5-HT₂A receptor and >10,000 nM for the 5-HT₂C receptor.[1][2] This low affinity suggests that at typical doses, it is unlikely to be a potent psychedelic, a hypothesis supported by its behavioral profile in animal models.
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Monoamine Transporters: In vitro assays have shown that 2,3-DMA does not act as a norepinephrine releasing agent.[1][2] This lack of activity at monoamine transporters distinguishes it from typical amphetamines, which exert their stimulant effects primarily through the release of dopamine and norepinephrine.
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Behavioral Pharmacology: In rodent drug discrimination studies, 2,3-DMA did not substitute for the potent hallucinogen DOM or the stimulant dextroamphetamine.[1][2] This further supports the in vitro data suggesting a lack of significant psychedelic or stimulant properties. However, it did partially substitute for 5-MeO-DMT, indicating that it may produce some subtle, uncharacterized subjective effects.[1][2] At higher doses, 2,3-DMA produced behavioral disruption in mice.[1][2]
The following diagram illustrates the known pharmacological interactions of 2,3-DMA.
Caption: Pharmacological profile of 2,3-DMA.
Pharmacokinetics
There is no available data on the pharmacokinetics of 2,3-DMA in humans. Based on its structure as a substituted amphetamine, it is predicted to be orally bioavailable and cross the blood-brain barrier. Its metabolism is likely to involve O-demethylation of the methoxy groups and deamination of the side chain, common metabolic pathways for phenethylamines.
Synthesis and Analytical Characterization
General Synthetic Approach
The synthesis of 2,3-DMA, like other substituted amphetamines, can be achieved through several established routes in organic chemistry. A common and illustrative method is the reductive amination of a corresponding ketone.
Experimental Protocol: Reductive Amination for Phenylacetone Analogs
Causality: This protocol outlines a general, reliable method for converting a phenylacetone precursor to the corresponding amphetamine. The formation of an imine intermediate followed by reduction is a cornerstone of amine synthesis. The choice of reducing agent is critical; sodium borohydride is a mild and selective reagent suitable for this transformation, minimizing side reactions.
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Imine Formation: Dissolve 1 equivalent of 2,3-dimethoxyphenylacetone in a suitable solvent such as methanol.
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Add an excess (2-3 equivalents) of an ammonia source (e.g., ammonium acetate) or a primary amine source for N-substituted analogs.
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Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (1.5-2 equivalents), portion-wise to control the exothermic reaction.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Workup and Purification: Quench the reaction by the slow addition of water. Acidify the mixture with HCl to protonate the amine.
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Wash the acidic aqueous layer with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove unreacted ketone and other non-basic impurities.
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Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine.
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Extract the freebase product into a nonpolar solvent.
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Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
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The resulting freebase oil can be purified by distillation or chromatography.
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Salt Formation: Dissolve the purified freebase in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. The salt can then be collected by filtration and dried.
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted amphetamine like 2,3-DMA.
Caption: Generalized synthetic workflow for 2,3-DMA.
Analytical Methods
The identification and quantification of 2,3-DMA in forensic or research samples would rely on standard analytical techniques used for designer drugs and novel psychoactive substances.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique for the identification of volatile and semi-volatile compounds. The compound would be identified based on its retention time and its mass spectrum, which provides a molecular fingerprint.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For biological samples such as urine or blood, LC-MS/MS offers high sensitivity and specificity.[6] This technique allows for the detection of the parent compound and its metabolites at very low concentrations.[6]
The following diagram outlines a typical analytical workflow for the confirmatory testing of a novel psychoactive substance in a biological matrix.
Sources
- 1. 2,3-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. Chemistry:2,3-Dimethoxyamphetamine - HandWiki [handwiki.org]
- 3. Dimethoxyamphetamine [chemeurope.com]
- 4. reddit.com [reddit.com]
- 5. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 6. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing - PubMed [pubmed.ncbi.nlm.nih.gov]

